5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features both indole and diazinane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature and solvent choice, are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with molecular targets and pathways. The indole moiety allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
- 2-[(3,5-Diamino-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-3H-indol-3-one
Uniqueness
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of indole and diazinane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-9(12(18)15-13(19)14-11)7-16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H2,14,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCQAYAAZIUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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